![molecular formula C16H22N8O2 B2765010 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide CAS No. 1797332-05-8](/img/structure/B2765010.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a triazole, a pyrimidine, and a piperidine . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The triazole and pyrimidine rings, for example, would likely contribute to the compound’s aromaticity and potentially its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions typical of those groups. For example, triazoles can participate in reactions with electrophiles, and pyrimidines can undergo substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the arrangement and nature of its functional groups .Scientific Research Applications
- The compound’s 1,2,3-triazole moiety has demonstrated antibacterial properties. Researchers have investigated its potential as an antimicrobial agent against bacterial pathogens. Further studies are needed to understand its mechanism of action and optimize its efficacy .
- The 1,2,3-triazole scaffold has been associated with antimalarial activity. This compound could be explored as a potential candidate for combating malaria parasites. In vitro and in vivo studies are essential to evaluate its effectiveness .
- The triazole-based structure may exhibit antiviral effects. Researchers could investigate its activity against specific viruses, such as influenza or herpesviruses. Mechanistic studies and cell-based assays would provide valuable insights .
- Alzheimer’s disease (AD) is characterized by memory loss and cognitive decline. Acetylcholinesterase (AChE) inhibitors are used to manage AD symptoms. Computational studies could explore the interaction of this compound with AChE, potentially leading to novel therapeutic options for neurodegeneration .
- Predictive modeling can assess the drug-likeness of the compound. Researchers can analyze its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. This information guides drug development and optimization .
- Researchers can synthesize analogs and derivatives of this compound to explore SAR. By modifying specific functional groups, they can identify key structural features responsible for its biological activities. This knowledge informs rational drug design .
Antibacterial Activity
Antimalarial Potential
Antiviral Properties
Drug Discovery for Alzheimer’s Disease
Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Studies
properties
IUPAC Name |
N-morpholin-4-yl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O2/c25-16(21-23-4-6-26-7-5-23)13-2-1-3-22(9-13)14-8-15(19-11-18-14)24-12-17-10-20-24/h8,10-13H,1-7,9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWMWARXZOAYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-morpholinopiperidine-3-carboxamide |
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